![molecular formula C11H10ClNO B1431886 2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile CAS No. 1803599-62-3](/img/structure/B1431886.png)
2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile
Overview
Description
“2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile” is a chemical compound with the CAS Number: 1803599-62-3. It has a molecular weight of 207.66 . The IUPAC name for this compound is 2-(8-chlorochroman-6-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile” is 1S/C11H10ClNO/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h6-7H,1-3,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Organocatalysis
Compounds with a dihydro-2H-1-benzopyran structure have been used as reactants in organocatalytic processes, such as domino Michael-hemiacetalization reactions .
Enantioselective Synthesis
These compounds may also be involved in enantioselective reduction processes, which are crucial for creating chiral molecules with specific configurations .
Pharmacological Research
The structural features of dihydro-2H-1-benzopyran derivatives make them suitable for the preparation of biologically active molecules, potentially leading to new pharmacological discoveries .
Catalysis
Similar structures have been used as catalysts in chemical reactions, such as the preparation of xanthene derivatives, which are important in dye and pharmaceutical industries .
Neurological Research
Benzothiadiazine dioxides, which share a similar scaffold, have been synthesized and tested as activators of AMPA receptors, indicating potential applications in neurological research .
Antifungal Agents
Compounds based on 3,4-dihydro-2H-1,2,4-benzothiadiazine dioxides have shown substantial antifungal activity against various phytopathogenic fungi, suggesting use in agricultural research .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally related to flavanones, a class of flavans with a 3,4-dihydro-2-aryl-2h-1-benzopyran-4-one skeleton . Flavanones and their derivatives have been studied for their various biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Mode of Action
Compounds structurally related to flavanones are known to interact with various enzymes and receptors, modulating their activity and leading to changes in cellular function .
Biochemical Pathways
Flavanones and their derivatives are known to interact with various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as solubility, stability, and metabolic transformation .
Result of Action
Flavanones and their derivatives are known to exert various biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
2-(8-chloro-3,4-dihydro-2H-chromen-6-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h6-7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCYQIBWMPUKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)CC#N)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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